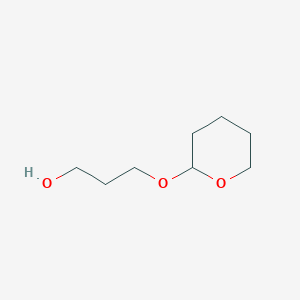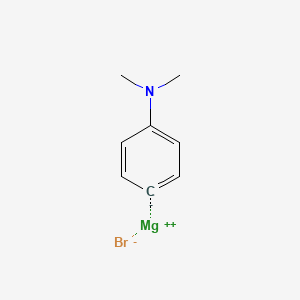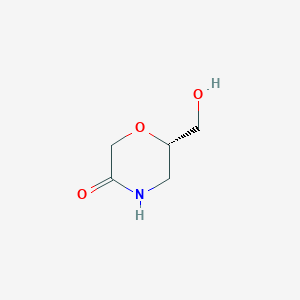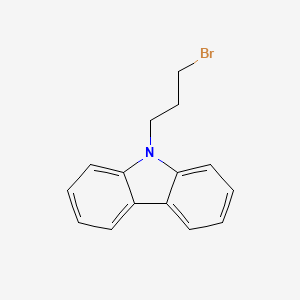
1,2,3,4-Tetrahydronaphthalene-2-carbonitrile
Vue d'ensemble
Description
1,2,3,4-Tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H11N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a nitrile group is attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile can be synthesized through several methodsThe hydrogenation process typically employs nickel catalysts under high pressure and temperature conditions . The nitrile group can be introduced through a reaction with cyanogen bromide or other nitrile-forming reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient conversion of naphthalene to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can interact with biological macromolecules. Additionally, the partially hydrogenated naphthalene ring can undergo metabolic transformations, leading to the formation of reactive intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with similar structural features but lacking the nitrile group.
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: A positional isomer with the nitrile group attached to the first carbon atom.
Decahydronaphthalene (Decalin): A fully hydrogenated derivative of naphthalene with different chemical properties.
Uniqueness: The combination of the partially hydrogenated naphthalene ring and the nitrile group makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCJTPCHIGSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462915 | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51849-33-3 | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile synthesized using palladium catalysts?
A1: Research indicates that 1,2,3,4-Tetrahydronaphthalene-2-carbonitriles can be synthesized through a palladium-catalyzed intramolecular cyclization reaction. This reaction involves 2-(o-bromophenylthio)alkenenitriles as starting materials. The palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the olefinic double bond, resulting in the formation of the desired this compound structure. []
Q2: Are there other synthetic routes to obtain derivatives of this compound?
A2: Yes, researchers have explored alternative synthetic pathways to generate diverse derivatives of this compound. For instance, reacting 2-(o-bromobenzyl)alkenenitriles or 2-(o-bromophenoxy)-alkenenitriles under similar palladium-catalyzed conditions leads to the formation of 1-vinyl-2-indancecarbonitrile, 3,4-dihydro-2H-benzo[b]thiine-2-carbonitriles, and 3,4-dihydro-2H-benzo[b]oxine-2-carbonitriles, respectively. These findings demonstrate the versatility of palladium-catalyzed reactions in constructing a range of structurally diverse compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine](/img/structure/B1589213.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589215.png)



